![molecular formula C28H28O9 B016320 8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one CAS No. 82196-88-1](/img/structure/B16320.png)

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

説明

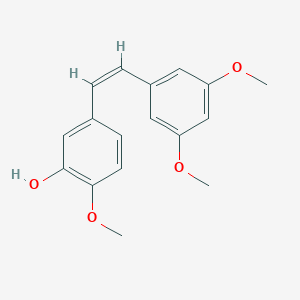

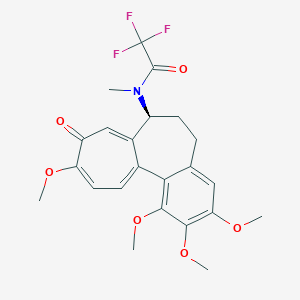

The compound “8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one” is also known as Chrysomycin A . It has a molecular weight of 508.52 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 1-hydroxy-10,12-dimethoxy-4- ( (2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo [c,h]chromen-6-one . The molecular formula is C28H28O9.科学的研究の応用

Antineoplastic Activity

Chrysomycin A has been reported to have numerous excellent biological activities, such as antineoplastic . It shows significant cytotoxicity toward cancer cells because of its vinyl group in the 8-position . In addition, it has been found to have a potential anticancer effect . The oral bioavailability and antitumor ability of Chrysomycin A were tested, providing a theoretical basis for future application of Chrysomycin A on cancer therapy .

Antibacterial Activity

Chrysomycin A also exhibits antibacterial properties . It has been found to be bactericidal to planktonic and intracellular M. tuberculosis with an MIC of 3.125 μg mL −1 .

Improved Solubility and Enhanced Oral Bioavailability

Due to the poor solubility of Chrysomycin A, its application in the medical field has been limited . However, a study has shown that an amorphous solid dispersion consisting of Chrysomycin A and disodium glycyrrhizin was prepared to improve the solubility and oral bioavailability of Chrysomycin A .

Treatment of Skin Infections

A cream of Chrysomycin A has been developed to enhance the solubility for the treatment of skin infection, while avoiding the possible toxicity caused by systemic administration . The in vitro and in vivo studies indicated that Chrysomycin A cream had a similar anti-MRSA activity to commercially available mupirocin, showing its potential as an efficacious topical delivery system for skin infections treatment .

Inhibitor of Human Topoisomerase II

Chrysomycin A is thought to act as an inhibitor of the catalytic activity of human topoisomerase II .

Antitumor Efficacy In Vivo

Chrysomycin A nanoparticles prepared by simple and low-cost mechanochemical technology can improve oral bioavailability and antitumor efficacy of Chrysomycin A in vivo, suggesting a potential formulation for efficient anticancer treatment .

作用機序

Chrysomycin A, also known as 8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one, is a promising antibiotic with potent anti-tumor and anti-tuberculous activities . This article will delve into the mechanism of action of Chrysomycin A, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Chrysomycin A has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . It has also been suggested to target multiple critical cellular processes, including GlmU and DapD , which are involved in the biosynthetic pathways for the cell wall peptidoglycan and lysine precursors, respectively .

Mode of Action

Chrysomycin A directly binds to GlmU and DapD, inhibiting their acetyltransferase activities by competition with their mutual substrate acetyl-CoA . It also downregulates the expression of p-Akt and p-GSK-3β, suggesting that it may contribute to glioblastoma regression by modulating the Akt/GSK-3β signaling pathway .

Biochemical Pathways

Chrysomycin A affects the apoptosis, PI3K-Akt, and Wnt signaling pathways . It increases the apoptotic ratio and the activity of caspase 3/7 in U251 and U87-MG cells . It also disturbs the balance between Bax and Bcl-2, activating a caspase cascade reaction .

Pharmacokinetics

A study has shown that a self-micelle solid dispersion of chrysomycin a prepared by mechanochemical technology can improve its solubility and oral bioavailability .

Result of Action

Chrysomycin A treatment significantly inhibits glioblastoma progression in xenografted hairless mice . It also increases the apoptotic ratio and the activity of caspase 3/7 in U251 and U87-MG cells . Western blotting revealed that Chrysomycin A disturbed the balance between Bax and Bcl-2, activating a caspase cascade reaction .

Action Environment

The production of Chrysomycin A is influenced by various environmental factors. For instance, the optimal fermentation conditions for Chrysomycin A production were found to be 12 days of fermentation time, 5 days of seed age, 5% of inoculum volume ratio, 200 mL of loading volume, and an initial pH of 6.5 . These conditions can significantly enhance the yield of Chrysomycin A .

特性

IUPAC Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDANBMKOUVKAG-WZNMFJNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82196-88-1 | |

| Record name | Chrysomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

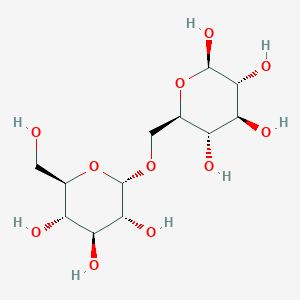

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)